molecular formula C20H18N4O4S B2368418 N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893997-51-8

N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2368418
M. Wt: 410.45
InChI Key: GOZJSRTZVGKOOR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide, also known as EP-3, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure, which has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Antibacterial Activities

One of the significant applications of compounds related to N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide is in the field of antibacterial activities. A study by Al-Kamali et al. (2014) demonstrated the synthesis of novel thieno[2,3-c]pyridazines, which showed promising antibacterial activities. Similarly, research by Mohamed (2004) highlighted the synthesis of novel heterocycles, including 3-hydrazino-4-(2-methoxymethylphenyl)-6-aryl pyridazine, exhibiting significant antibacterial properties against a variety of bacterial strains.

Anticancer Evaluation

Compounds structurally related to N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide have been evaluated for their potential anticancer properties. Zyabrev et al. (2022) synthesized a novel series of 4-arylsulfonyl-1,3-oxazoles and found that certain derivatives demonstrated notable anticancer activity against various cancer cell lines (Zyabrev et al., 2022).

Pharmacological Evaluation

In the realm of pharmacology, Faheem (2018) conducted a study focusing on the computational and pharmacological potential of novel derivatives, including those structurally similar to N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide. This research highlighted their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions.

Corrosion Inhibition

Another intriguing application is in the field of corrosion inhibition. Luo et al. (2021) synthesized a pyridazine-based derivative for the inhibition of copper corrosion in sulfuric acid medium, demonstrating the chemical's efficiency in protecting metals (Luo et al., 2021).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-2-28-17-8-6-15(7-9-17)21-19(25)13-29-20-11-10-18(22-23-20)14-4-3-5-16(12-14)24(26)27/h3-12H,2,13H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZJSRTZVGKOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide

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